molecular formula C16H20N4OS2 B13359655 6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359655
M. Wt: 348.5 g/mol
InChI Key: PRHOKKADLDCSHK-UHFFFAOYSA-N
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Description

6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Preparation Methods

The synthesis of 6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. . Industrial production methods may involve optimization of these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or isopropylsulfanyl groups. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing their normal function. This interaction can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

Properties

Molecular Formula

C16H20N4OS2

Molecular Weight

348.5 g/mol

IUPAC Name

6-[(2,6-dimethylphenoxy)methyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H20N4OS2/c1-10(2)22-9-13-17-18-16-20(13)19-14(23-16)8-21-15-11(3)6-5-7-12(15)4/h5-7,10H,8-9H2,1-4H3

InChI Key

PRHOKKADLDCSHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NN3C(=NN=C3S2)CSC(C)C

Origin of Product

United States

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